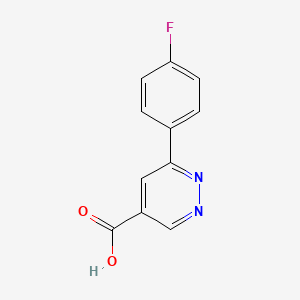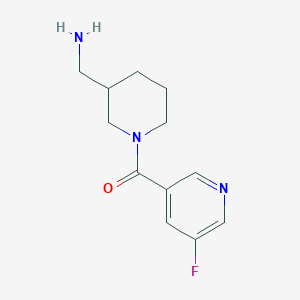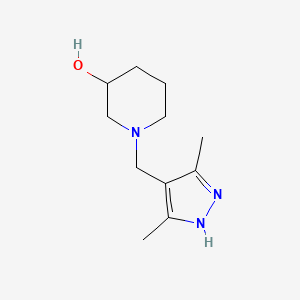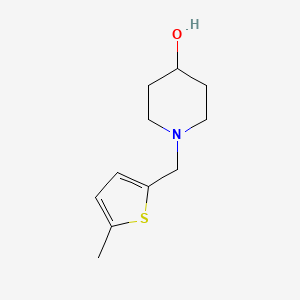
6-(4-Fluorophenyl)pyridazine-4-carboxylic acid
Übersicht
Beschreibung
6-(4-Fluorophenyl)pyridazine-4-carboxylic acid, also known as 6-FPCA, is an organic compound used in a variety of scientific applications. It is a colorless solid that is soluble in most polar solvents. It has a molecular weight of 260.22 g/mol and a boiling point of 175.6 °C. 6-FPCA is used in a variety of scientific research applications, including in drug discovery, drug development, and as a fluorescent dye. It has several unique biochemical and physiological effects that make it a valuable tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, including “6-(4-Fluorophenyl)pyridazine-4-carboxylic acid”, have been reported to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents.
Antidepressant Properties
Inspired by tradazone, a known antidepressant drug, certain 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones have been found to exhibit potent antidepressant activity .
Anti-inflammatory and Analgesic Activity
Pyridazine and pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic properties . They can be used in the development of new anti-inflammatory and analgesic drugs.
Anticancer Activity
Pyridazine derivatives have been reported to exhibit anticancer properties . They can be used in the development of new anticancer drugs.
Antihypertensive Properties
Pyridazine derivatives have been reported to exhibit antihypertensive properties . They can be used in the development of new antihypertensive drugs.
Anticonvulsant Properties
Pyridazine derivatives have been reported to exhibit anticonvulsant properties . They can be used in the development of new anticonvulsant drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)10-5-8(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVIQHLWGUBILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
amine](/img/structure/B1475514.png)
amine](/img/structure/B1475515.png)



![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)

![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)



